MKC-1

Vue d'ensemble

Description

Il inhibe la polymérisation de la tubuline, bloquant la formation du fuseau mitotique, ce qui peut entraîner un arrêt du cycle cellulaire et une apoptose . MKC-1 a montré une activité contre un large éventail de lignées cellulaires tumorales solides humaines, y compris les lignées cellulaires multi-résistantes aux médicaments .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

MKC-1 est synthétisé par une série de réactions chimiques impliquant la formation de bisindolylmaléimide. La voie de synthèse implique généralement la condensation de dérivés d'indole avec le maléimide dans des conditions de réaction spécifiques . Les conditions de réaction comprennent souvent l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité.

Méthodes de production industrielle

La production industrielle de this compound implique la mise à l'échelle de la voie de synthèse pour produire le composé en quantités plus importantes. Ce processus nécessite l'optimisation des conditions de réaction, des méthodes de purification et des mesures de contrôle qualité pour garantir la cohérence et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

MKC-1 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir this compound en formes réduites ayant des activités biologiques différentes.

Substitution : This compound peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers réactifs, y compris les halogènes et les nucléophiles, sont utilisés dans des conditions contrôlées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, réduits et substitués de this compound, chacun ayant des activités biologiques distinctes et des applications thérapeutiques potentielles .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier la régulation du cycle cellulaire et la dynamique des microtubules.

Biologie : Étudié pour ses effets sur la prolifération cellulaire, l'apoptose et les voies de transduction du signal.

Médecine : Exploré comme agent thérapeutique potentiel pour divers cancers, notamment le cancer du sein, le cancer du poumon et le cancer du pancréas

Mécanisme d'action

This compound exerce ses effets en inhibant la voie Akt/cible mammalienne de la rapamycine (mTOR). Il se lie à plusieurs protéines, notamment la tubuline et des membres de la famille de l'importine-β, perturbant la formation des microtubules et induisant un arrêt du cycle cellulaire à la phase G2/M . Cela conduit à l'apoptose et à l'inhibition de la prolifération des cellules tumorales .

Applications De Recherche Scientifique

MKC-1 is a cell cycle inhibitor being developed by EntreMed that has shown potential as an anticancer agent [4, 7]. Research indicates that this compound has multiple targets, including tubulin and the importin-β family [3, 7].

Scientific Research Applications

Clinical Trials

- Pancreatic Cancer: A Phase II study evaluated oral this compound in patients with advanced pancreatic cancer who had previously failed chemotherapy regimens . The study initially administered this compound orally twice daily at 100 mg/m2 for 14 days of a 28-day cycle, but the schedule was later modified to a fixed, continuous dose of 150 mg per day .

- Maximum Tolerated Dose (MTD): Clinical trials often aim to determine the MTD of a drug using dose-escalation studies . The continual reassessment method (CRM) is a model-based approach used to guide dose-finding in these trials .

Antiviral Therapy

- Inhibiting host proteins essential for viral lifecycles is a potential strategy for antiviral therapy . CRM1 (Chromosome Region Maintenance 1) is a key transporter protein involved in nucleocytoplasmic trafficking pathways, which are crucial in viral infections . Leptomycin B (LMB), an inhibitor of CRM1, has shown effectiveness against cancer cell lines and in limiting viral infections in vitro, but its high cytotoxicity limits its in vivo efficacy .

Fungal Infections

- Drug Resistance: PKC signaling mediates responses to azoles and other drugs targeting the ergosterol biosynthesis pathway in fungal species . Inhibition of Pkc1 function mimics the effects of inhibiting Hsp90 or calcineurin .

- Candida albicans: Studies have explored the role of Mkc1, a MAPK, in Candida albicans [1, 5]. Disruption of MKC1 does not decrease unmasking in cho1Δ/Δ . The Mkc1 MAPK is constitutively activated in the cho1Δ/Δ mutant, downstream of the small GTPase Rho1 .

Other Applications

- Meningococcal Vaccine: The quadrivalent meningococcal conjugate vaccine (MenACWY-CRM) has been studied for immunogenicity in military recruits .

- Fighting Behavior: MKC-242, a related compound, has been shown to suppress foot shock-induced fighting behavior in mice without affecting motor coordination .

Mécanisme D'action

MKC-1 exerts its effects by inhibiting the Akt/mammalian target of rapamycin (mTOR) pathway. It binds to several proteins, including tubulin and members of the importin-β family, disrupting microtubule formation and inducing cell cycle arrest at the G2/M phase . This leads to apoptosis and inhibition of tumor cell proliferation .

Comparaison Avec Des Composés Similaires

Composés similaires

Paclitaxel : Un agent stabilisateur des microtubules utilisé en chimiothérapie contre le cancer.

Vincristine : Un agent déstabilisateur des microtubules utilisé en chimiothérapie.

Docétaxel : Un autre agent stabilisateur des microtubules ayant une activité antinéoplasique.

Unicité de MKC-1

This compound est unique en sa capacité à inhiber plusieurs cibles, notamment la tubuline et la famille de l'importine-β, qui sont impliquées dans le transport nucléaire et la formation du fuseau . Cette approche multicible améliore son efficacité potentielle contre divers types de cancer, y compris ceux résistants à d'autres agents ciblant les microtubules .

Activité Biologique

MKC-1, also known as Ro 31-7453, is an oral small molecule inhibitor that primarily targets cell cycle processes, demonstrating significant biological activity in various cancer models. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and associated research findings.

This compound functions as a cell cycle inhibitor by targeting multiple pathways:

- Importin-β Family : Involved in nuclear transport, this compound disrupts the function of importin proteins, which are critical for the translocation of proteins into the nucleus.

- Tubulin Interaction : The compound destabilizes microtubules, inhibiting mitotic spindle formation and leading to chromosomal segregation errors.

- Akt/mTOR Pathway : this compound also affects the Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.

These actions collectively induce hyperploidy and apoptosis in tumor cells, contributing to its antitumor effects .

Phase II Studies

Several clinical trials have assessed the efficacy of this compound in various cancers:

-

Pancreatic Cancer :

- A Phase II study involved 20 patients with unresectable pancreatic cancer. The results indicated no objective responses; however, one patient exhibited stable disease for 104 days. The median overall survival was 101 days, with a median time to progression of 42 days. Toxicities included hematologic issues and fatigue, with one case of fatal pancytopenia .

- Breast Cancer :

- Non-Small Cell Lung Cancer (NSCLC) :

Summary of Clinical Findings

| Study Type | Cancer Type | Number of Patients | Overall Survival (Days) | Time to Progression (Days) | Notable Toxicities |

|---|---|---|---|---|---|

| Phase II | Pancreatic | 20 | 101 | 42 | Hematologic toxicities, fatigue |

| Phase II | Breast | Not specified | Not reported | Not reported | Not specified |

| Phase I/II | NSCLC | Not specified | Not reported | Not reported | Not specified |

Preclinical Models

This compound has been extensively studied in preclinical settings:

- Antitumor Activity : In vitro studies have shown that this compound exhibits broad antitumor activity across various tumor cell lines, including those resistant to conventional therapies.

- Mechanistic Insights : Research indicates that this compound's ability to induce apoptosis is linked to its effects on microtubule dynamics and nuclear transport pathways .

Toxicity Profile

The toxicity profile of this compound is significant and includes:

Propriétés

IUPAC Name |

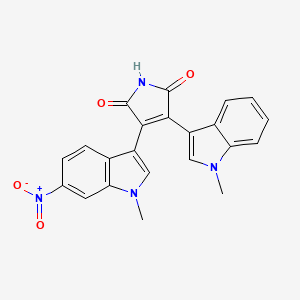

3-(1-methylindol-3-yl)-4-(1-methyl-6-nitroindol-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O4/c1-24-10-15(13-5-3-4-6-17(13)24)19-20(22(28)23-21(19)27)16-11-25(2)18-9-12(26(29)30)7-8-14(16)18/h3-11H,1-2H3,(H,23,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSKGTONMLKNPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=C4C=CC(=C5)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60154735 | |

| Record name | MKC-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60154735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125313-92-0 | |

| Record name | 3-(1-Methyl-1H-indol-3-yl)-4-(1-methyl-6-nitro-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125313-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MKC-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125313920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MKC-1 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05608 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MKC-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60154735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MKC-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DNZ11VPY7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.